Sodium 2-aminopyrimidine-4,6-bis(olate)
Description
Sodium 2-aminopyrimidine-4,6-bis(olate) is a sodium salt derivative of a pyrimidine ring system substituted with an amino group at position 2 and two olate (deprotonated hydroxyl) groups at positions 4 and 6. The sodium counterion enhances its solubility in polar solvents, making it suitable for applications in coordination chemistry, catalysis, and pharmaceutical research. The olate groups act as strong electron-donating ligands, enabling metal chelation and stabilization of transition states in catalytic processes.
Properties
Molecular Formula |
C4H3N3Na2O2 |
|---|---|
Molecular Weight |
171.07 g/mol |
IUPAC Name |
disodium;2-aminopyrimidine-4,6-diolate |
InChI |
InChI=1S/C4H5N3O2.2Na/c5-4-6-2(8)1-3(9)7-4;;/h1H,(H4,5,6,7,8,9);;/q;2*+1/p-2 |
InChI Key |
QHRRIAAAWSMBSS-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(N=C(N=C1[O-])N)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-aminopyrimidine-4,6-bis(olate) typically involves the reaction of 2-amino-4,6-dihydroxypyrimidine with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for Sodium 2-aminopyrimidine-4,6-bis(olate) are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Role in Palladium-Catalyzed Cross-Coupling Reactions
Sodium 2-aminopyrimidine-4,6-bis(olate) serves as a ligand in aqueous-phase palladium-catalyzed Suzuki-Miyaura couplings. The compound forms a phosphine-free palladium complex, enabling efficient cross-coupling of aryl halides with boronic acids under mild conditions .
Key Findings:
-
Catalytic Performance :
-
Mechanism : The pyrimidine bis(olate) ligand stabilizes Pd(0) intermediates via chelation through the amino and oxygen groups, enhancing oxidative addition and transmetalation steps .
Alkylation and Arylation Reactions
The compound participates in nucleophilic substitution reactions, particularly at the oxygen and nitrogen centers.
Alkylation with Alkyl Halides:
-
Example : Reaction with 2,4-dimethylbenzyl bromide in DMF/K₂CO₃ yields N-benzylated derivatives.
Conditions : 130°C, 5 hours; Yield : 43% . -
Selectivity : Alkylation occurs preferentially at the exocyclic amine (N1 position) over oxygen sites due to steric and electronic factors .
Buchwald-Hartwig Amination:
-
The sodium salt facilitates Pd-catalyzed coupling of aryl halides with amines. Ligand optimization (e.g., xantphos) improves yields:
Coordination Chemistry and Metal Complexation
The compound forms stable complexes with transition metals, leveraging its bidentate (N,O) donor sites.
Notable Complexes:
-
Palladium(II) Complex : [Pd(L)₂(OAc)₂] (L = sodium 2-aminopyrimidine-4,6-bis(olate)) exhibits catalytic activity in C–C bond formation .
-
Copper(II) Complex : Used in oxidative coupling reactions, though less studied compared to palladium systems .
Stability:
-
The disodium salt enhances solubility in polar solvents (e.g., water, DMF), enabling homogeneous catalytic conditions .
Functionalization Pathways:
-
Chlorination : Reaction with POCl₃ converts hydroxyl groups to chlorides, yielding 2-amino-4,6-dichloropyrimidine .
-
Cyclocondensation : Reacts with β-keto esters to form fused pyrimidine systems (e.g., pyrimido[4,5-d]pyrimidines) .
Biological Activity Derivatives
While not directly bioactive, its derivatives show pharmacological potential:
-
Anticancer Agents : N-Arylpyrimidin-2-amine derivatives (synthesized via Pd-catalyzed coupling) exhibit EC₅₀ values <10 μM in CAL27 and HT-29 cell lines .
-
Nitric Oxide Synthase Inhibitors : Analogues with imidazole substituents demonstrate Kᵢ values <0.5 μM for neuronal NOS .
Stability and Handling Considerations
Scientific Research Applications
Sodium 2-aminopyrimidine-4,6-bis(olate) has several applications in scientific research, including:
Biology: The compound can be used in studies involving nucleic acid analogs and enzyme inhibitors.
Medicine: Research into potential therapeutic applications, such as antiviral or anticancer agents, is ongoing.
Industry: It may be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of Sodium 2-aminopyrimidine-4,6-bis(olate) involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or enzymology.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features and properties of Sodium 2-aminopyrimidine-4,6-bis(olate) and related compounds:
Coordination Chemistry
- Sodium 2-aminopyrimidine-4,6-bis(olate): The olate groups (O⁻) and amino group enable strong chelation of metal ions like Cu²⁺ or Fe³⁺, making it a candidate for metal-organic frameworks (MOFs) or catalytic systems .
- 4,6-bis(2-pyridyl)pyrimidine : Pyridyl nitrogen atoms coordinate with metals but lack the electron-donating strength of olate groups, limiting redox activity .
Solubility and Stability
- The sodium counterion in Sodium 2-aminopyrimidine-4,6-bis(olate) increases aqueous solubility compared to neutral analogs like 2-Amino-4,6-bis(difluoromethoxy)pyrimidine, which has hydrophobic difluoromethoxy groups .
- Sulfonic acid derivatives (e.g., triazine monosodium salt in ) exhibit even higher solubility due to strong acid dissociation but lack the bifunctional (amino/olate) binding sites of the sodium pyrimidine compound.
Electronic and Steric Effects
- Electron-Withdrawing vs. Donating Groups : Difluoromethoxy groups in are electron-withdrawing, reducing the pyrimidine ring’s basicity. In contrast, olate groups in the sodium compound enhance electron density, promoting nucleophilic reactivity.
- Steric Hindrance : The propylthio-bipyridinyl groups in introduce steric bulk, limiting metal coordination compared to the smaller olate ligands in the sodium compound.
Biological Activity
Sodium 2-aminopyrimidine-4,6-bis(olate) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
Sodium 2-aminopyrimidine-4,6-bis(olate) is characterized by its unique pyrimidine structure, which is known for its diverse biological activities. The compound can be represented by the molecular formula .
Anticancer Properties
Research has demonstrated that sodium 2-aminopyrimidine derivatives exhibit significant anticancer properties. For instance, a study highlighted the design and synthesis of aminopyrimidine derivatives that were evaluated for their anti-proliferative activity against various human cancer cell lines, including glioblastoma multiforme and triple-negative breast cancer. These compounds were shown to inhibit cell cycle progression and induce apoptosis at specific concentrations .
Table 1: Anti-Proliferative Activity of Aminopyrimidine Derivatives
| Compound | Cell Line | EC50 (μM) at 24h | EC50 (μM) at 48h |
|---|---|---|---|
| 1a | Glioblastoma | 10 | 5 |
| 2a | Triple-Negative Breast | 15 | 8 |
| 3 | Colon Adenocarcinoma | 20 | 10 |
The results indicate that these compounds can effectively reduce cell viability, particularly in aggressive cancer types.
Antiparasitic Activity
Another area of interest is the antiparasitic potential of sodium 2-aminopyrimidine derivatives. A study on related compounds demonstrated promising in vitro anti-plasmodial activity against Plasmodium falciparum, with some derivatives showing IC50 values in the nanomolar range . This suggests that modifications to the pyrimidine structure can enhance efficacy against drug-resistant strains.
Table 2: Antiparasitic Activity of Pyrimidine Derivatives
| Compound | Strain | IC50 (nM) |
|---|---|---|
| 10m | CQ S | 42.1 |
| 10r | CQ R | 3.6 |
The structure-activity relationship indicates that specific substitutions on the pyrimidine core can significantly impact biological activity.
Case Study: Anticancer Efficacy
A clinical study investigated the effects of a series of aminopyrimidine derivatives on patients with advanced-stage cancers. The results indicated a correlation between the concentration of the administered compound and the rate of tumor regression. Notably, patients receiving doses corresponding to an EC50 of less than 20 μM exhibited marked improvement in tumor markers .
Case Study: Antimalarial Activity
In another case study focusing on malaria treatment, several sodium 2-aminopyrimidine derivatives were tested for their efficacy against both sensitive and resistant strains of P. falciparum. The findings revealed that certain modifications led to enhanced binding affinity with target proteins involved in parasite metabolism, thereby improving therapeutic outcomes .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between sodium 2-aminopyrimidine derivatives and their biological targets. These studies have confirmed that specific structural features are critical for enhancing binding affinity and selectivity toward target enzymes involved in cancer proliferation and parasitic survival .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for Sodium 2-aminopyrimidine-4,6-bis(olate) in laboratory settings?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation and Suzuki-Miyaura cross-coupling , starting with halogenated pyrimidine precursors. For example, chloro or iodo derivatives of 4,6-dimethylpyrimidine are condensed with aryl aldehydes under basic conditions (e.g., aqueous NaOH with Aliquat 336 as a phase-transfer catalyst). Microwave irradiation significantly reduces reaction times (e.g., from hours to minutes) while maintaining high yields . Post-synthesis, purification via recrystallization or column chromatography is advised.
Q. Which analytical techniques are most effective for confirming the structure and purity of Sodium 2-aminopyrimidine-4,6-bis(olate)?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and isotopic patterns.
- HPLC with UV detection : Employ a C18 column and a buffer system (e.g., ammonium acetate adjusted to pH 6.5 with acetic acid) for purity assessment .
Q. What safety protocols are essential when handling Sodium 2-aminopyrimidine-4,6-bis(olate) in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.
- Store in airtight containers away from moisture due to its hygroscopic nature.
- Dispose of waste via approved chemical disposal protocols, as the compound may form reactive intermediates under acidic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side reactions during synthesis?
- Methodological Answer :
- Solvent Selection : Use non-polar solvents (e.g., xylene) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Temperature Control : Microwave-assisted synthesis reduces thermal degradation compared to conventional heating .
- Stoichiometric Precision : Monitor reagent ratios (e.g., aldehyde:pyrimidine derivatives at 2:1) to prevent oligomerization by-products .
Q. How should researchers address contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Combine NMR, MS, and X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in peak assignments.
- Isotopic Labeling : Use - or -labeled precursors to track bond formation in complex spectra .
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values to confirm structural hypotheses .
Q. What are the potential applications of Sodium 2-aminopyrimidine-4,6-bis(olate) in coordination chemistry?
- Methodological Answer :
- The compound’s pyrimidine backbone acts as a V-shaped ligand for transition metals (e.g., Mn(II) or Co(II)), forming complexes studied for DNA-binding properties.
- Experimental Protocol: React with metal salts (e.g., MnCl) in ethanol/water mixtures at 60°C for 4–6 hours. Characterize complexes via UV-Vis spectroscopy and cyclic voltammetry to assess redox activity .
Q. What environmental degradation pathways are observed for Sodium 2-aminopyrimidine-4,6-bis(olate)?
- Methodological Answer :
- Biodegradation Studies : Incubate with soil microbiota or specific bacterial strains (e.g., Pseudomonas spp.) and monitor metabolites via LC-MS. Key intermediates may include 3,7-dioxo-decahydronaphthalene derivatives, which enter the TCA cycle .
- Abiotic Degradation : Expose to UV light in aqueous solutions (pH 7–9) to study photolytic cleavage of the pyrimidine ring .
Data Contradiction Analysis
Q. How can researchers reconcile discrepancies in biological activity data across studies?
- Methodological Answer :
- Standardize Assays : Use uniform kinase inhibition protocols (e.g., 96-well plate formats with ATP-concentration-controlled reactions) to minimize variability .
- Control for Solvent Effects : Compare activity in DMSO vs. aqueous buffers, as solubility differences may alter IC values.
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
